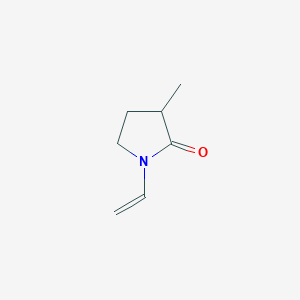
1-Ethenyl-3-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 3-chloromethylene-1-methylpyrrolidin-2-one was synthesized and reacted with phenyllithium/CuCN to afford 3-arylidene-1-methylpirrolidin-2-one . This approach represents a kind of carbon skeleton present in a wide variety of pharmacologically active compounds .Molecular Structure Analysis
The molecular structure of 1-Ethenyl-3-methylpyrrolidin-2-one contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 3-chloromethylene-1-methylpyrrolidin-2-one was treated with phenyllithium/CuCN in ethyl ether at 0ºC and left overnight at room temperature. The phenyl ring gave a conjugated addition to the C=C, followed by chloride elimination regenerating the C=C .Aplicaciones Científicas De Investigación
Organic Synthesis
“1-Ethenyl-3-methylpyrrolidin-2-one” is a derivative of N-methylpyrrolidin-2-one, which has broad applicability in organic synthesis . It can be used in the bromination reactions of different classes of organic compounds (alkenes, alcohols, ketones, etc.), in the oxidation and epoxide ring-opening reactions, and in conversions of alkenes to aziridines .
Biological Importance
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Antimicrobial Activity
Aqueous Lutrol® F127 system comprising N-methylpyrrolidin-2-one (NMP) showed antimicrobial effect against S. aureus, E. coli, and C. albicans in a dose-dependent manner with respect to NMP .
Anticancer Activity
Pyrrolidin-2-one derivatives have been found to exhibit diverse biological activities such as anticancer . This makes “1-Ethenyl-3-methylpyrrolidin-2-one” a potential candidate for further research in this field.
Anti-inflammatory Activity
Pyrrolidin-2-one derivatives also exhibit anti-inflammatory activity . This suggests that “1-Ethenyl-3-methylpyrrolidin-2-one” could potentially be used in the development of anti-inflammatory drugs.
Antidepressant Activity
Pyrrolidin-2-one derivatives have been found to exhibit antidepressant activity . This suggests that “1-Ethenyl-3-methylpyrrolidin-2-one” could potentially be used in the development of antidepressant drugs.
Direcciones Futuras
Pyrrolidine derivatives, including pyrrolidine-2-one, have been reported in the literature from 2015 to date . These compounds have been used to design powerful bioactive agents, indicating a promising future direction for the development of new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of Action
The primary targets of 1-Ethenyl-3-methylpyrrolidin-2-one are currently under investigation . It’s important to note that the identification of a compound’s targets is a complex process that involves extensive research and experimentation.
Biochemical Pathways
It’s known that pyrrolidin-2-one derivatives can have diverse biological activities, suggesting that they may interact with multiple pathways .
Propiedades
IUPAC Name |
1-ethenyl-3-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h3,6H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPXWZDJZFZKGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557412 |
Source


|
| Record name | 1-Ethenyl-3-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15297-59-3 |
Source


|
| Record name | 1-Ethenyl-3-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethenyl-3-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)





